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Compound of Interest

Compound Name: Bromofenoxim

Cat. No.: B080771

An in-depth technical guide on the synthesis pathway and starting materials for
Bromofenoxim, designed for researchers, scientists, and drug development professionals.

Introduction

Bromofenoxim, with the IUPAC name 2,6-dibromo-4-[(E)-(2,4-
dinitrophenoxy)iminomethyl]phenol, is a selective herbicide from the phenoxy family.[1][2] Its
chemical structure is an oxime ether, derived from 3,5-dibromo-4-hydroxybenzaldehyde and
2,4-dinitrochlorobenzene. This guide details the primary synthesis pathway for Bromofenoxim,
outlining the key starting materials, intermediates, and reaction protocols.

Physicochemical Properties of Key Compounds

The synthesis of Bromofenoxim involves several key chemical compounds, from starting
materials to the final product. Their properties are summarized below for reference.
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Compound Molecular Molar Mass ( Melting Point
CAS Number

Name Formula g/mol ) (°C)

p-Cresol 106-44-5 C7HsO 108.14 34.8

3,5-Dibromo-4-

hydroxybenzalde  2973-77-5 C7H4Br20:2 279.91 182 - 184(3]

hyde

3,5-Dibromo-4-

hydroxybenzalde  25952-74-3 C7HsBr2NO:2 294.93 N/A

hyde oxime

2,4-

Dinitrochloroben 97-00-7 CeH3CIN204 202.55 48 - 51

zene

Bromofenoxim 13181-17-4 C13H7Br2NsOe 461.02 N/A

Overall Synthesis Pathway

The commercial production of Bromofenoxim is a multi-step process. A common and well-
documented pathway starts from p-cresol, which is first converted to 3,5-dibromo-4-
hydroxybenzaldehyde. This intermediate is then oximated and subsequently condensed with
2,4-dinitrochlorobenzene to yield the final product.[3]

Caption: Overall synthesis pathway of Bromofenoxim starting from p-cresol.

Experimental Protocols
Part 1: Synthesis of 3,5-Dibromo-4-
hydroxybenzaldehyde from p-Cresol

This procedure is adapted from a patented process and involves a three-step, one-pot reaction
sequence.[3] The solvent used is typically a halogenated hydrocarbon such as o-
dichlorobenzene.[3]

Summary of Reaction Conditions[3]
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Step Reaction Temperature Reagents Yield
Nucleus p-Cresol,

1a o 20 - 30°C . =
Bromination Bromine
Side-Chain

1b o 150 - 160°C Bromine -
Bromination

| 1c | Hydrolysis | 100°C | Water | 78% (overall) |
Detailed Methodology:[3]

e Nucleus Bromination: A solution of p-cresol (1 mole) in o-dichlorobenzene is prepared in a
reaction vessel. Bromine (2.05 moles) is added dropwise while maintaining the temperature
between 20°C and 30°C. The mixture is stirred for several hours to ensure the complete
formation of 2,6-dibromo-p-cresol.

» Side-Chain Bromination: The reaction mixture is then heated to 150-160°C. An additional
2.05 moles of bromine are added dropwise over 2 hours. The mixture is stirred for an
additional 3 hours at this temperature to facilitate the bromination of the methyl group,
forming 4-hydroxy-3,5-dibromobenzal bromide. Hydrogen bromide gas evolved during the
reaction can be captured and recycled.

» Hydrolysis and Isolation: To hydrolyze the benzal bromide, water is added to the reaction
mixture, which is then stirred vigorously for 2 hours at 100°C. After the reaction, the layers
are separated. The organic layer containing the product is cooled to room temperature,
causing the 4-hydroxy-3,5-dibromobenzaldehyde to crystallize. The solid product is isolated
by filtration, washed with fresh o-dichlorobenzene, and dried under a vacuum at 100°C. An
overall yield of 78% relative to the starting p-cresol can be achieved.

Part 2: Synthesis of 3,5-Dibromo-4-
hydroxybenzaldehyde Oxime

This step involves the reaction of the aldehyde intermediate with hydroxylamine. The following
is a general procedure for the synthesis of aryl oximes.[4]

Detailed Methodology:[4][5]
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In a reaction flask, 3,5-dibromo-4-hydroxybenzaldehyde (1 equivalent) is dissolved in a
suitable solvent mixture, such as methanol/water.

Hydroxylamine hydrochloride (approximately 1.2 equivalents) is added to the solution.

A base, such as sodium hydroxide or sodium acetate, is added to neutralize the HCI and free
the hydroxylamine.

The mixture is stirred at room temperature. The reaction progress can be monitored by Thin
Layer Chromatography (TLC).

Upon completion, the product, 3,5-dibromo-4-hydroxybenzaldehyde oxime, can be isolated
by precipitation upon adding water or by extraction with an appropriate organic solvent. The
crude product can be purified by recrystallization.

Part 3: Synthesis of Bromofenoxim (Final Condensation)

The final step is the condensation of the oxime intermediate with 2,4-dinitrochlorobenzene to

form the ether linkage.[3]

Detailed Methodology:

3,5-Dibromo-4-hydroxybenzaldehyde oxime (1 equivalent) is dissolved in a suitable polar
aprotic solvent, such as DMF or acetone.

A base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the oxime's
hydroxyl group, forming a more nucleophilic oximate anion.

2,4-Dinitrochlorobenzene (1 equivalent) is added to the reaction mixture.

The mixture is stirred, possibly with heating, until the reaction is complete (monitored by
TLC).

The final product, Bromofenoxim, is isolated by pouring the reaction mixture into water,
which causes the product to precipitate. The precipitate is then collected by filtration, washed
with water, and dried. Further purification can be achieved by recrystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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